![molecular formula C24H25FO2 B14326355 4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol CAS No. 111872-57-2](/img/structure/B14326355.png)
4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol is an organic compound characterized by its complex structure, which includes a phenol group, a fluoro-substituted phenyl ring, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of halogenated diphenyl ether derivatives, which undergo a series of reactions such as Friedel-Crafts acylation, reduction, and coupling reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can modify the fluoro-substituted phenyl ring.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group yields quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the fluoro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoro-substituted phenols and phenoxyphenyl derivatives, such as:
- 4-Fluoro-3-methylphenol
- 4-Fluoro-3-phenoxybenzaldehyde
- 4-Fluoro-3-phenoxybenzoic acid
Uniqueness
4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
111872-57-2 |
|---|---|
Molecular Formula |
C24H25FO2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-[5-(4-fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol |
InChI |
InChI=1S/C24H25FO2/c1-24(2,19-11-13-20(26)14-12-19)16-6-7-18-10-15-22(25)23(17-18)27-21-8-4-3-5-9-21/h3-5,8-15,17,26H,6-7,16H2,1-2H3 |
InChI Key |
FWUVCASFEYGUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


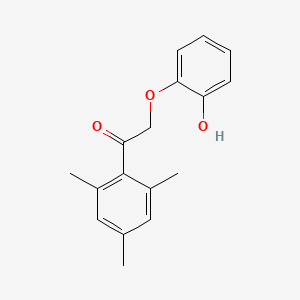
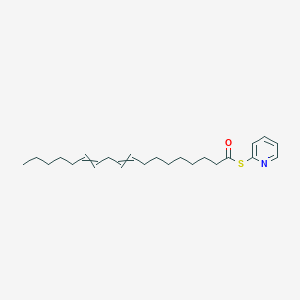

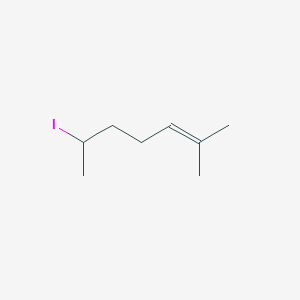
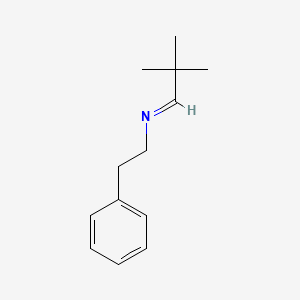
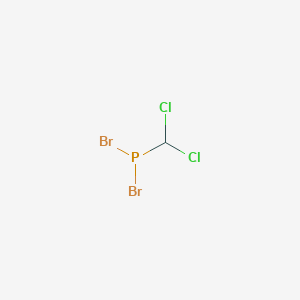
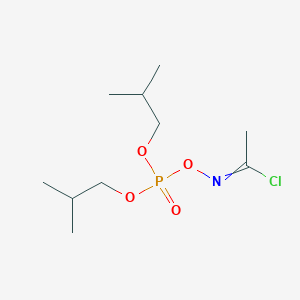
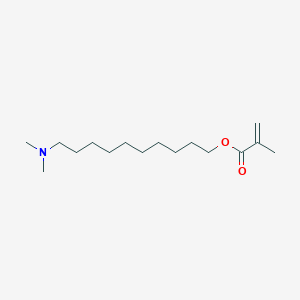
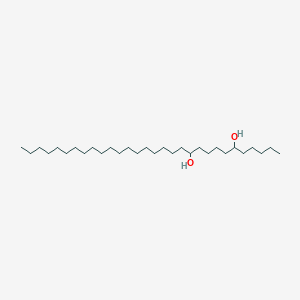
![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)
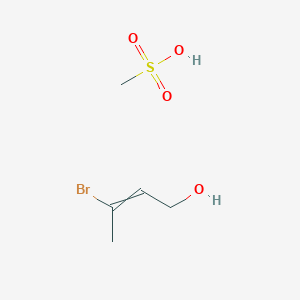

![1,1'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14326342.png)
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
